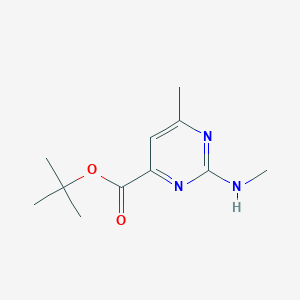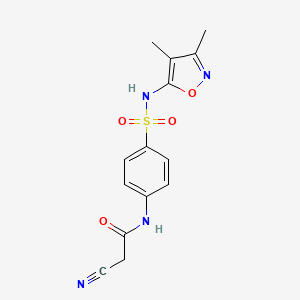
1,8-Diamino-6-methoxy-3-morpholin-4-yl-2,7-naphthyridine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Diamino-6-methoxy-3-morpholin-4-yl-2,7-naphthyridine-4-carbonitrile is a complex organic compound characterized by its intricate molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-Diamino-6-methoxy-3-morpholin-4-yl-2,7-naphthyridine-4-carbonitrile typically involves multiple steps, starting with the construction of the naphthyridine core. This can be achieved through a series of reactions including cyclization, nitration, and reduction processes. The use of specific reagents and catalysts is crucial to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying its structure and functional groups to achieve desired properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Aplicaciones Científicas De Investigación
1,8-Diamino-6-methoxy-3-morpholin-4-yl-2,7-naphthyridine-4-carbonitrile has shown promise in several scientific research areas:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic applications.
Medicine: The compound may have applications in drug discovery and development.
Industry: It can be utilized in the production of advanced materials and chemicals.
Mecanismo De Acción
When compared to similar compounds, 1,8-Diamino-6-methoxy-3-morpholin-4-yl-2,7-naphthyridine-4-carbonitrile stands out due to its unique structure and properties. Similar compounds may include other naphthyridine derivatives, which can be used for comparative studies to highlight its uniqueness and potential advantages.
Comparación Con Compuestos Similares
1,8-Diamino-2,7-naphthyridine-4-carbonitrile
6-Methoxy-3-morpholin-4-yl-2,7-naphthyridine-4-carbonitrile
Other derivatives of naphthyridine
This comprehensive overview provides a detailed understanding of 1,8-Diamino-6-methoxy-3-morpholin-4-yl-2,7-naphthyridine-4-carbonitrile, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. This information can be valuable for researchers and professionals working in related fields.
Propiedades
IUPAC Name |
1,8-diamino-6-methoxy-3-morpholin-4-yl-2,7-naphthyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c1-21-10-6-8-9(7-15)14(20-2-4-22-5-3-20)19-13(17)11(8)12(16)18-10/h6H,2-5H2,1H3,(H2,16,18)(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGPSZKVSSSQFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C2C(=C1)C(=C(N=C2N)N3CCOCC3)C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[[1-(4-Methylphenyl)-5-methyl-1H-1,2,3-triazole-4-ylcarbonyl]amino]tetrahydrothiophene 1,1-dioxide](/img/structure/B2887353.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2887354.png)
![2-(4-Benzhydrylpiperazino)-6-(methylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2887358.png)


![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2887365.png)

![2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2887368.png)
